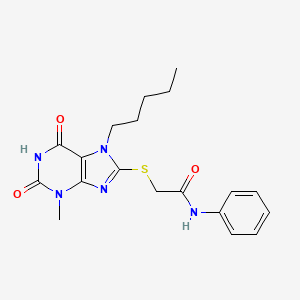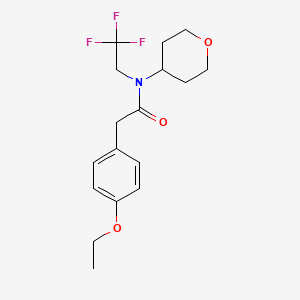
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound featuring a furan ring, a pyrazol ring, and a cyclopropane carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the furan and pyrazol rings. These rings can be constructed using various organic reactions, such as the Paal-Knorr synthesis for furan and the Knorr pyrazole synthesis for pyrazol. The cyclopropane carboxamide group is then introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The pyrazol ring can be reduced to form pyrazol-1-ylamine.
Substitution: The cyclopropane carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are typically employed.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid
Reduction: Pyrazol-1-ylamine
Substitution: Various substituted cyclopropanecarboxamides
科学的研究の応用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Its biological activity can be explored for potential antimicrobial, antifungal, or anticancer properties. Medicine: The compound may serve as a lead structure for the development of new pharmaceuticals. Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The exact mechanism by which N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism of action.
類似化合物との比較
N-(2-(furan-2-yl)ethyl)acetamide: Similar in structure but lacks the pyrazol ring.
N-(2-(pyrazol-1-yl)ethyl)benzamide: Similar in structure but lacks the furan ring.
N-(2-(furan-2-yl)ethyl)propionamide: Similar in structure but has a different carboxamide group.
Uniqueness: N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of both furan and pyrazol rings, which may confer distinct chemical and biological properties compared to its analogs.
This compound represents a fascinating area of study with potential applications across various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(10-4-5-10)14-9-11(12-3-1-8-18-12)16-7-2-6-15-16/h1-3,6-8,10-11H,4-5,9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLOMUATOWJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride](/img/structure/B2523689.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2523691.png)
![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2523693.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2523695.png)
![N-({[2-(4-methoxyphenyl)ethyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2523697.png)


![2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2523703.png)

![5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2523706.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2523711.png)
